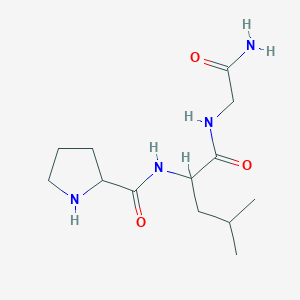![molecular formula C21H22N2O6S B2577008 3,4,5-trimetoxibenzoato de 1-(4-metoxibenzo[d]tiazol-2-il)azetidin-3-il CAS No. 1396765-39-1](/img/structure/B2577008.png)
3,4,5-trimetoxibenzoato de 1-(4-metoxibenzo[d]tiazol-2-il)azetidin-3-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a trimethoxybenzoate group
Aplicaciones Científicas De Investigación
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
Benzo[d]thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Azetidine derivatives, on the other hand, are known for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Métodos De Preparación
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminothiophenol with methoxy-substituted aldehydes or ketones.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling of the benzothiazole and azetidine rings: This step often involves nucleophilic substitution reactions.
Attachment of the trimethoxybenzoate group: This can be done through esterification reactions using trimethoxybenzoic acid and suitable coupling agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems .
Análisis De Reacciones Químicas
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate include other benzothiazole derivatives and azetidine-containing compounds . These compounds share structural similarities but may differ in their biological activity and applications. For example:
Benzothiazole derivatives: These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Azetidine-containing compounds: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate lies in its combination of these two moieties, which may result in enhanced biological activity and specificity .
Propiedades
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-14-6-5-7-17-18(14)22-21(30-17)23-10-13(11-23)29-20(24)12-8-15(26-2)19(28-4)16(9-12)27-3/h5-9,13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAZYANYSQWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)
![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)
![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)
![1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2576932.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)






![3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2576945.png)


